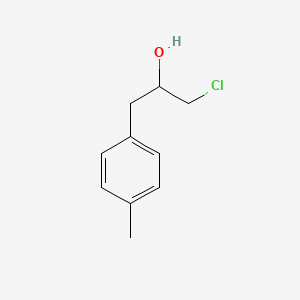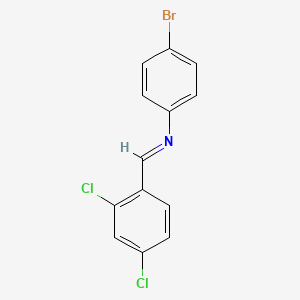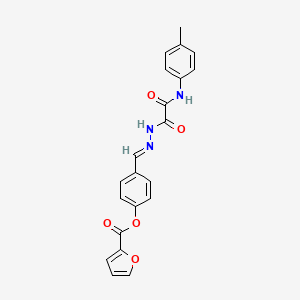
1-Chloro-3-(P-tolyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(P-tolyl)-2-propanol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom, a tolyl group (a benzene ring with a methyl group), and a hydroxyl group attached to a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(P-tolyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of 3-(P-tolyl)-2-propanol using chlorine gas or other chlorinating agents. The process is usually carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: 1-Chloro-3-(P-tolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium azide (NaN3).
Major Products:
Oxidation: Formation of 1-chloro-3-(P-tolyl)-2-propanone.
Reduction: Formation of 3-(P-tolyl)-2-propanol.
Substitution: Formation of 1-amino-3-(P-tolyl)-2-propanol or 1-thio-3-(P-tolyl)-2-propanol.
科学的研究の応用
1-Chloro-3-(P-tolyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of 1-Chloro-3-(P-tolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
1-Chloro-3-(P-tolyl)-2-propanol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Lacks the tolyl group, resulting in different chemical properties and reactivity.
3-(P-tolyl)-2-propanol:
1-Bromo-3-(P-tolyl)-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
29270-66-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
1-chloro-3-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7H2,1H3 |
InChIキー |
BGUXQHQYTCAHPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)








